molecular formula C28H28N2O4S B4564611 2-{4-[2-(2-allylphenoxy)ethoxy]-3-methoxyphenyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one

2-{4-[2-(2-allylphenoxy)ethoxy]-3-methoxyphenyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one

Cat. No.: B4564611
M. Wt: 488.6 g/mol
InChI Key: RAYKOEGANGQEAM-UHFFFAOYSA-N
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Description

2-{4-[2-(2-allylphenoxy)ethoxy]-3-methoxyphenyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one is a useful research compound. Its molecular formula is C28H28N2O4S and its molecular weight is 488.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 488.17697855 g/mol and the complexity rating of the compound is 776. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Analysis

The synthesis of derivatives of pyrido[4,3-d]pyrimidin-4(3H)-one, including the process involving iminophosphorane, highlights the chemical flexibility and the potential for creating various analogs of the compound . These synthetic pathways are crucial for exploring pharmacological activities and structural-activity relationships (SARs) of these compounds (Liu et al., 2006).

Biological Activities and Applications

  • Antiviral and Antibacterial Properties : Certain derivatives have shown promise in inhibiting retrovirus replication in cell culture, demonstrating potential antiviral activities. This opens avenues for their application in developing antiretroviral drugs (Hocková et al., 2003). Additionally, some alkenyl derivatives have exhibited high in vitro activity against anaerobic organisms, suggesting their potential as antibacterial agents (Roth et al., 1989).

  • Anticancer Activity : The design, synthesis, and structural analysis of certain derivatives have demonstrated marked inhibition against various cancer cell lines, indicating their potential as anticancer agents. This includes their ability to inhibit the proliferation of human colon cancer, lung adenocarcinoma, and gastric cancer cell lines, showcasing the compound's versatility in cancer research (Huang et al., 2020).

  • Enzyme Inhibition : Pyrido[1,2-a]pyrimidin-4-one derivatives, for instance, have shown activity as aldose reductase inhibitors, which could be significant in managing complications related to diabetes. Their selective inhibition of this enzyme, coupled with antioxidant properties, underlines their therapeutic potential (La Motta et al., 2007).

Properties

IUPAC Name

2-[3-methoxy-4-[2-(2-prop-2-enylphenoxy)ethoxy]phenyl]-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H28N2O4S/c1-3-8-18-9-4-6-11-21(18)33-15-16-34-22-14-13-19(17-23(22)32-2)26-29-27(31)25-20-10-5-7-12-24(20)35-28(25)30-26/h3-4,6,9,11,13-14,17H,1,5,7-8,10,12,15-16H2,2H3,(H,29,30,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAYKOEGANGQEAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C2=NC3=C(C4=C(S3)CCCC4)C(=O)N2)OCCOC5=CC=CC=C5CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H28N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{4-[2-(2-allylphenoxy)ethoxy]-3-methoxyphenyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one
Reactant of Route 2
Reactant of Route 2
2-{4-[2-(2-allylphenoxy)ethoxy]-3-methoxyphenyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one
Reactant of Route 3
2-{4-[2-(2-allylphenoxy)ethoxy]-3-methoxyphenyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one
Reactant of Route 4
Reactant of Route 4
2-{4-[2-(2-allylphenoxy)ethoxy]-3-methoxyphenyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one
Reactant of Route 5
Reactant of Route 5
2-{4-[2-(2-allylphenoxy)ethoxy]-3-methoxyphenyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one
Reactant of Route 6
Reactant of Route 6
2-{4-[2-(2-allylphenoxy)ethoxy]-3-methoxyphenyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one

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